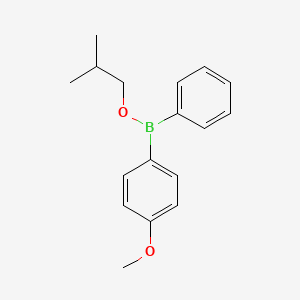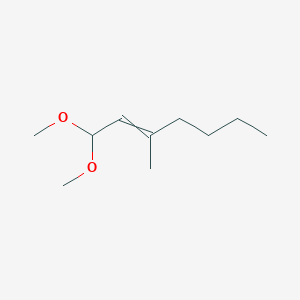
2-Methylpropyl (4-methoxyphenyl)phenylborinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl (4-methoxyphenyl)phenylborinate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of a boron atom bonded to a phenyl group, a 4-methoxyphenyl group, and a 2-methylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl (4-methoxyphenyl)phenylborinate typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
Solvent: Tetrahydrofuran (THF) or water
Temperature: 50-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl (4-methoxyphenyl)phenylborinate undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the boron atom to a borohydride.
Substitution: The phenyl and 4-methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) in acidic or basic conditions.
Major Products
Oxidation: Boronic acids or boronate esters
Reduction: Borohydrides
Substitution: Halogenated or nitrated derivatives of the phenyl and 4-methoxyphenyl groups
Scientific Research Applications
2-Methylpropyl (4-methoxyphenyl)phenylborinate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methylpropyl (4-methoxyphenyl)phenylborinate involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as forming carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions or delivering boron atoms in BNCT.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group bonded to boron.
4-Methoxyphenylboronic acid: Contains a 4-methoxyphenyl group bonded to boron.
2-Methylpropylboronic acid: Features a 2-methylpropyl group bonded to boron.
Uniqueness
2-Methylpropyl (4-methoxyphenyl)phenylborinate is unique due to the combination of its three distinct groups (phenyl, 4-methoxyphenyl, and 2-methylpropyl) bonded to the boron atom. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications, particularly in forming complex organic molecules through cross-coupling reactions .
Properties
CAS No. |
59024-16-7 |
|---|---|
Molecular Formula |
C17H21BO2 |
Molecular Weight |
268.2 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(2-methylpropoxy)-phenylborane |
InChI |
InChI=1S/C17H21BO2/c1-14(2)13-20-18(15-7-5-4-6-8-15)16-9-11-17(19-3)12-10-16/h4-12,14H,13H2,1-3H3 |
InChI Key |
YZGKTNNQYDIUJD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyanophenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14601909.png)

![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)

![N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide](/img/structure/B14601954.png)

![N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide](/img/structure/B14601958.png)


![1,3-Bis[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]propane-1,3-dione](/img/structure/B14601970.png)
![9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B14601974.png)
![1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601979.png)
